4,5-difluoro-N-methyl-2-nitroaniline

Catalog No.
S3409000
CAS No.
279231-42-4
M.F
C7H6F2N2O2
M. Wt
188.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-difluoro-N-methyl-2-nitroaniline

CAS Number

279231-42-4

Product Name

4,5-difluoro-N-methyl-2-nitroaniline

IUPAC Name

4,5-difluoro-N-methyl-2-nitroaniline

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C7H6F2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3

InChI Key

UXPQSEUSGVVMTK-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])F)F

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])F)F

4,5-Difluoro-N-methyl-2-nitroaniline is an organic compound characterized by the molecular formula C₇H₆F₂N₂O₂. It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are substituted with fluorine atoms, and the hydrogen atom on the nitrogen is replaced by a methyl group. This compound exhibits unique chemical properties that make it valuable in various fields, particularly in materials science and pharmaceuticals. Its structure contributes to its reactivity and potential applications in synthesis and biological studies.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
  • Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst.
  • Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

  • Reduction: 4,5-difluoro-N-methyl-2-aminoaniline.
  • Substitution: Various substituted derivatives depending on the nucleophile used.
  • Oxidation: Oxidized derivatives of the original compound.

The synthesis of 4,5-difluoro-N-methyl-2-nitroaniline typically involves several steps:

  • Nitration: Starting with 4,5-difluoroaniline, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
  • Methylation: The resulting nitroaniline derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to replace the hydrogen atom on the nitrogen with a methyl group.

In industrial settings, these processes are scaled up while ensuring high yield and purity through controlled reaction conditions .

4,5-Difluoro-N-methyl-2-nitroaniline has diverse applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient.
  • Industry: It is utilized in developing advanced materials, including polymers and coatings, due to its unique chemical properties.

Several compounds share structural similarities with 4,5-difluoro-N-methyl-2-nitroaniline:

Compound NameKey Differences
4,5-Difluoro-2-nitroanilineLacks the methyl group on nitrogen
4,5-Difluoro-N-methyl-2-aminoanilineContains an amino group instead of a nitro group
4,5-Dichloro-N-methyl-2-nitroanilineContains chlorine atoms instead of fluorine

Uniqueness

The uniqueness of 4,5-difluoro-N-methyl-2-nitroaniline lies in its combination of both fluorine atoms and a nitro group. This combination imparts distinct electronic and steric properties that differentiate it from similar compounds. The presence of fluorine enhances lipophilicity and metabolic stability compared to other halogenated anilines .

XLogP3

2.5

Dates

Last modified: 04-14-2024

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